5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide typically involves multi-step reactions that include the formation of each heterocyclic ring followed by their coupling. Common reagents used in these reactions include sodium dichloroisocyanurate (SDCI) for oxidation and various amines for the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like SDCI.
Reduction: Typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents like SDCI, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The heterocyclic rings can participate in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 2-(4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl)phenol
Uniqueness
What sets 5-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide apart is its combination of three different heterocyclic rings, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C23H17N5O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H17N5O4S/c1-13-19(22-25-20(28-32-22)15-6-4-3-5-7-15)33-23(24-13)26-21(29)17-12-18(31-27-17)14-8-10-16(30-2)11-9-14/h3-12H,1-2H3,(H,24,26,29) |
InChI Key |
DLOKLGSTWBJFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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